(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Peptide Synthesis Chiral Building Blocks Stereochemistry

Choose (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS 331763-77-0) when your research demands a defined (S)-stereocenter and a 4-nitrophenyl moiety for conformational constraint in β-peptide or α/β-peptide synthesis. Unlike generic analogs, its β-amino acid backbone introduces enhanced proteolytic stability and a strategic 'kink' in peptide chains critical for receptor binding. The nitro group serves as a versatile electron-withdrawing probe for SAR studies or a precursor that can be selectively reduced to a 4-aminophenyl group for downstream diversification. Rigorous validation is advised before substituting with any racemic mixture or unprotected enantiomer.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
CAS No. 331763-77-0
Cat. No. B3021730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
CAS331763-77-0
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
InChIKeyWPIIXVVGUXXORP-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS 331763-77-0): A Chiral β-Amino Acid Building Block


(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS 331763-77-0), also known as 4-Nitro-L-β-homophenylalanine hydrochloride, is a synthetic, non-proteinogenic β-amino acid derivative [1]. It is characterized by a chiral center at the β-position, a 4-nitrophenyl substituent, and a β-alanine backbone [1]. This compound is primarily utilized as a versatile building block in peptide and peptidomimetic synthesis, where its specific stereochemistry and functional groups are leveraged to introduce conformational constraint and unique chemical reactivity [1][2].

Why Substituting (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride with Simple Analogs Can Compromise Research Outcomes


The substitution of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride with a generic or closely related analog is not recommended without rigorous validation, as it will likely alter the stereochemical and electronic properties of the resulting molecule. The specific (S)-configuration at the β-carbon, combined with the electron-withdrawing 4-nitrophenyl group, defines its unique interaction profile with biological targets and its reactivity in synthetic pathways [1]. Using an unprotected (R)-enantiomer or a β-homophenylalanine analog lacking the nitro group can lead to significant differences in peptide conformation, target binding, and overall pharmacological activity [1][2].

Quantitative Differentiation of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride: A Comparative Evidence Guide


Stereochemical Purity and Differentiation from the (R)-Enantiomer

The (S)-enantiomer of 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride is the specified isomer for applications requiring a defined 3D orientation. The (R)-enantiomer (CAS 331763-78-1) is a distinct compound with different potential biological interactions [1]. While direct comparative biological activity data for the free amino acid is not publicly available, the principle of stereospecificity in biological systems is well-established. The availability of the (S)-isomer with a reported purity of ≥99% (HPLC) from certain vendors provides a quantifiable measure of quality control for procurement decisions [2].

Peptide Synthesis Chiral Building Blocks Stereochemistry

Structural Differentiation: β-Amino Acid Scaffold vs. α-Amino Acids

As a β-amino acid, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride possesses an additional methylene group between the amino and carboxyl functionalities compared to standard α-amino acids like L-phenylalanine. This β-homologation confers significantly enhanced proteolytic stability to peptides in which it is incorporated, as β-peptide bonds are generally resistant to cleavage by common mammalian proteases [1]. This is a class-level property of β-amino acids, providing a rationale for their selection over α-amino acids in peptide drug design.

Proteolytic Stability Peptidomimetics β-Peptides

Reactivity Profile: The Role of the 4-Nitrophenyl Substituent

The presence of a strong electron-withdrawing 4-nitro group on the phenyl ring differentiates this compound from unsubstituted β-homophenylalanine (e.g., L-β-homophenylalanine hydrochloride, CAS 138165-77-2). The nitro group modulates the electron density of the aromatic ring, influencing its participation in π-π stacking interactions with biological targets and affecting the reactivity of the adjacent amine in synthetic transformations [1]. While quantitative SAR data comparing the 4-nitro and unsubstituted analogs is not available in a direct, head-to-head manner for the free amino acid, the distinct electronic property of the nitro group is a key differentiating factor.

SAR Studies Electron-Withdrawing Groups Chemical Reactivity

Primary Research and Industrial Scenarios for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride


Synthesis of Stereodefined β-Peptides and Peptidomimetics

This compound is ideal for solid-phase peptide synthesis (SPPS) as a chiral β-amino acid building block. Its incorporation introduces a defined (S)-stereocenter and an extended backbone, which is used to create β-peptides and α/β-peptides with enhanced proteolytic stability compared to natural α-peptides [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The compound serves as a valuable tool in SAR studies. The 4-nitrophenyl group can be used as a probe for electron-withdrawing effects in binding interactions, or it can be selectively reduced to a 4-aminophenyl group to explore the impact of different substituents on biological activity .

Construction of Conformationally Constrained Peptide Scaffolds

Due to the additional rotatable bond in the β-amino acid backbone, this compound provides greater conformational flexibility than α-amino acids. This property is exploited to design and synthesize peptide analogs with specific secondary structures or to introduce a 'kink' in a peptide chain, which can be critical for optimal receptor binding .

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